2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is classified under the category of amines, specifically as a morpholine derivative, which incorporates a morpholine ring into its structure. Morpholines are known for their diverse biological activities, making this compound of interest for various scientific applications.
The compound's chemical structure can be represented by the formula and it is identified by the CAS number 1864073-10-8. It falls under the broader classification of organoheterocyclic compounds, particularly within the subclass of morpholines. The presence of the morpholine moiety suggests potential interactions with biological systems, particularly in drug development contexts .
The synthesis of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride typically involves several key steps:
The compound exhibits reactivity typical of amines, particularly in nucleophilic substitution reactions. Key reactions include:
These reactions are crucial for modifying the compound's properties for specific applications in research and drug development .
The mechanism of action for 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride is primarily related to its interaction with biological targets such as receptors or enzymes:
Research into its specific mechanisms is ongoing, focusing on its therapeutic potential in various medical conditions .
The physical properties of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride include:
Chemical properties include:
Safety data indicate that it may cause skin irritation and has potential environmental hazards due to toxicity to aquatic life .
The applications of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride span several fields:
The synthesis of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride requires sequential transformations to establish the morpholine-phenethylamine architecture. A representative pathway involves three critical stages:
Reductive Amination Precursor Synthesis:ortho-Nitroacetophenone undergoes reductive amination with morpholine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, yielding N-(2-nitrobenzyl)morpholine. This step achieves high chemoselectivity (>90%) by leveraging the superior nucleophilicity of morpholine over competing reductants .
Nitro Reduction and Ethylamine Installation:Catalytic hydrogenation (Pd/C, 10 bar H₂, methanol) reduces the nitro group to aniline, followed by bromoacetylation to install the ethylamine precursor. Subsequent Gabriel synthesis with potassium phthalimide affords the protected amine, which undergoes hydrazinolysis to liberate the primary amine [4].
Final Dihydrochloride Formation:The free base is treated with anhydrous HCl in methanol/ethyl acetate, inducing crystallization of the dihydrochloride salt. Solvent screening reveals methanol optimizes crystal habit and stoichiometric control (Table 1) [4].
Table 1: Solvent Screening for Dihydrochloride Crystallization
Solvent System | Crystal Yield (%) | Stoichiometry (HCl:Amine) | Purity (HPLC %) |
---|---|---|---|
Methanol | 92 | 2.05:1 | 99.5 |
Ethanol | 85 | 1.92:1 | 98.7 |
Acetonitrile | 78 | 1.88:1 | 97.3 |
Ethyl Acetate | 65 | 1.75:1 | 96.1 |
Alternative routes employ Buchwald-Hartwig amination between 2-bromophenethylamine derivatives and morpholine. Using Pd₂(dba)₃/XPhos catalytic systems, C–N coupling achieves >95% conversion at 90°C. This method circumvents nitro reduction but requires orthogonal amine protection .
Functionalizing the morpholine moiety demands precise catalysis to overcome its low reactivity and ensure N- or O-selectivity:
Lewis Acid Catalysis: InCl₃ (20 mol%) enables N-alkylation of morpholine with ortho-bromophenethyl bromides under ultrasound irradiation (40°C, 20 min). This method achieves 95% regioselectivity for N-alkylated products versus O-alkylation by enhancing electrophilicity at nitrogen via In³⁺ coordination [2].
Palladium-Mediated C–N Coupling: Bulky biarylphosphine ligands (e.g., RuPhos) suppress β-hydride elimination during Pd-catalyzed aryl halide amination. When coupling 2-chlorostyrene oxide with morpholine, RuPhos/Pd(OAc)₂ yields the N-aryl adduct exclusively (98% isolated yield), which is subsequently hydrolyzed and aminated .
Ultrasound Optimization Parameters:
The dihydrochloride salt forms via proton transfer equilibria governed by pH, solvent polarity, and supramolecular interactions:
Protonation Sequence:The primary amine (pKb ~3.5) protonates first near pH 4.0, followed by morpholine nitrogen (pKb ~5.5) at pH <2.5. Potentiometric titration reveals two distinct inflection points, confirming stepwise HCl incorporation [4].
Crystallization Mechanisms:
Sustainable synthesis integrates solvent reduction, energy efficiency, and atom economy:
Solvent Optimization:Ethanol/water (50:50) replaces dichloromethane in reductive amination, reducing process mass intensity (PMI) from 32 to 11. Ultrasound irradiation cuts reaction times by 80%, decreasing energy consumption to 150 kWh/kg product versus 750 kWh/kg for thermal methods [2].
Catalyst Recycling:InCl₃ is recovered via aqueous extraction (89% efficiency) and reused for 5 cycles with <5% activity loss. Immobilized Pd catalysts on mesoporous silica enable filtration recycling, reducing Pd leaching to <2 ppm [2].
Waste Minimization:The Gabriel synthesis route achieves 92% atom economy versus 68% for bromoacetylation paths. Mother liquor recycling in dihydrochloride crystallization reduces solvent waste by 60% [4].
Table 2: Green Metrics Comparison for Synthetic Routes
Metric | Traditional Route | Green Route | Improvement |
---|---|---|---|
PMI (kg/kg product) | 45 | 18 | 60% |
Energy (kWh/kg) | 850 | 210 | 75% |
E-factor (kg waste/kg) | 120 | 32 | 73% |
Catalyst Reuse (cycles) | 0 | 5 | ∞ |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3